
2,3,5-三碘苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,5-triiodobenzoate is an organic compound with the molecular formula C8H5I3O2 and a molecular weight of 513.84 g/mol . It is a derivative of benzoic acid, where three iodine atoms are substituted at the 2, 3, and 5 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its high iodine content, making it useful in various scientific and industrial applications.
科学研究应用
Methyl 2,3,5-triiodobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other iodine-containing compounds.
Biology: The compound is utilized in radiolabeling studies due to its high iodine content.
Medicine: It serves as a contrast agent in imaging techniques such as X-ray and computed tomography.
Industry: The compound is employed in the production of radiopaque polymers and other materials.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2,3,5-triiodobenzoate can be synthesized through the esterification of 2,3,5-triiodobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to ensure complete esterification.
Industrial Production Methods: Industrial production of methyl 2,3,5-triiodobenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
化学反应分析
Types of Reactions: Methyl 2,3,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce partially deiodinated compounds.
作用机制
The mechanism of action of methyl 2,3,5-triiodobenzoate involves its interaction with biological molecules through its iodine atoms. The compound can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. This property is particularly useful in its application as a contrast agent and in cancer research . The molecular targets include cellular proteins and DNA, which are affected by the oxidative stress induced by the compound.
相似化合物的比较
2,3,5-Triiodobenzoic Acid: The parent compound from which methyl 2,3,5-triiodobenzoate is derived.
2,4,6-Triiodobenzoic Acid: Another iodine-substituted benzoic acid with different substitution positions.
Methyl 3,5-diiodobenzoate: A similar ester with two iodine atoms instead of three.
Uniqueness: Methyl 2,3,5-triiodobenzoate is unique due to its specific iodine substitution pattern, which imparts distinct chemical and physical properties. Its high iodine content makes it particularly valuable in applications requiring radiopacity and radiolabeling .
属性
IUPAC Name |
methyl 2,3,5-triiodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUGOAJCSATKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
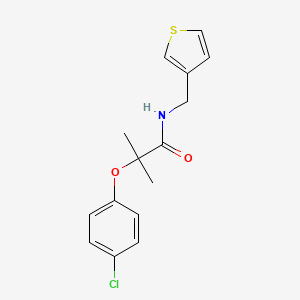
![5-methyl-1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2512670.png)
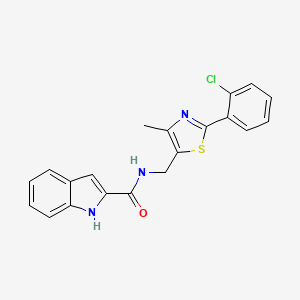
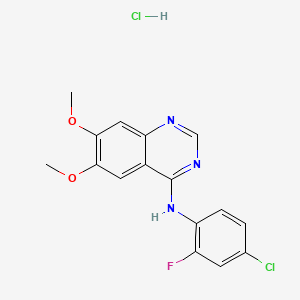
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2512676.png)
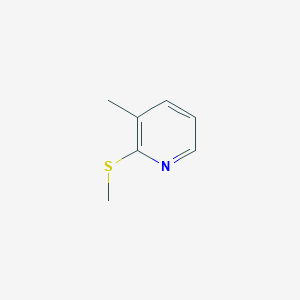

![4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2512679.png)
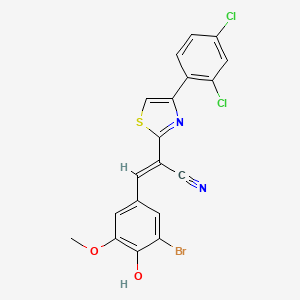
![5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2512682.png)
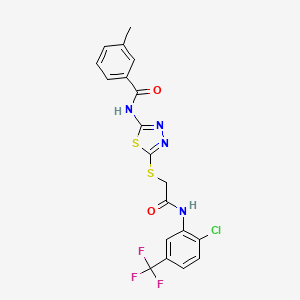
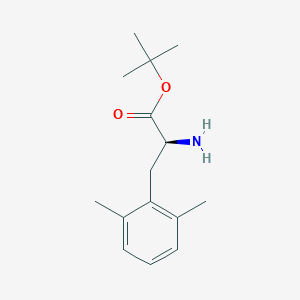
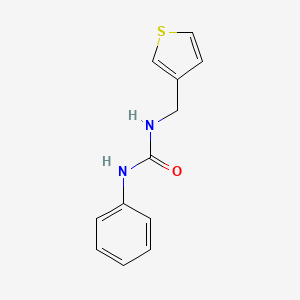
![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2512690.png)
